Enzymatic Hydrolysis Rate: N-Chloroacetyl vs. N-Acetyl Valine
In an aminoacylase activity assay, N-chloroacetyl-L-valine exhibited a relative hydrolysis rate of 325%, compared to only 77% for its N-acetyl counterpart, demonstrating a 4.2-fold higher activity [1].
| Evidence Dimension | Relative enzymatic hydrolysis rate (aminoacylase) |
|---|---|
| Target Compound Data | 325% (N-chloroacetyl-L-valine) |
| Comparator Or Baseline | N-Acetyl-L-valine: 77%; N-Acetyl-L-methionine baseline: 100% |
| Quantified Difference | 4.2-fold higher activity |
| Conditions | Aminoacylase assay; substrates at 30 mM final concentration; 100% activity corresponds to 200 U/mg with N-acetyl-L-methionine [1]. |
Why This Matters
This demonstrates that the chloroacetyl moiety drastically enhances enzyme turnover, making it a superior substrate for detecting or characterizing aminoacylase activity.
- [1] PMC. Table 2: Relative activity of various N-acyl amino acid substrates. View Source
